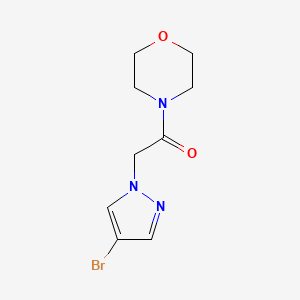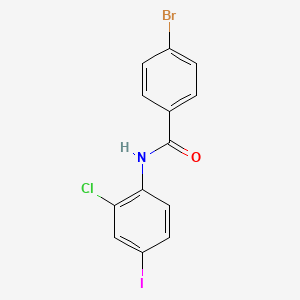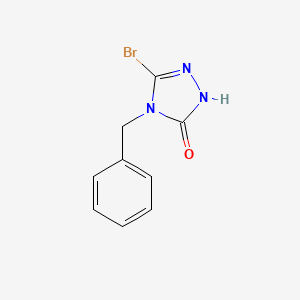
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol
Vue d'ensemble
Description
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol is not fully understood. However, it is believed to act as a nucleophile and form a covalent bond with the target molecule. The target molecule could be a protein, DNA, or RNA. The covalent bond formation could result in the inhibition of the target molecule's activity or the induction of a specific biological response.
Biochemical and Physiological Effects:
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, and Escherichia coli. It has also been reported to induce apoptosis in cancer cells, including breast cancer and lung cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various molecules with potential biological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the research on ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including fungal and bacterial infections, cancer, and inflammation. Another direction is to investigate its mechanism of action in more detail, including its interaction with specific target molecules. Additionally, further studies could be conducted to optimize the synthesis and purification methods of this compound to enhance its yield and purity.
Applications De Recherche Scientifique
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol has been used in various scientific research applications, including the synthesis of new compounds with potential biological activities. It has been used as a building block for the synthesis of various molecules, including 5-aminomethyl-3-isopropylmorpholine and 6-(3-isopropylmorpholin-5-yl)pyridazin-3(2H)-one. These compounds have been evaluated for their biological activities, including their antifungal, antibacterial, and anticancer properties.
Propriétés
IUPAC Name |
[(3S,5S)-5-propan-2-ylmorpholin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8-5-11-4-7(3-10)9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVXSYKAXNDRJ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCC(N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC[C@@H](N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667447 | |
| Record name | [(3S,5S)-5-(Propan-2-yl)morpholin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol | |
CAS RN |
500708-40-7 | |
| Record name | [(3S,5S)-5-(Propan-2-yl)morpholin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




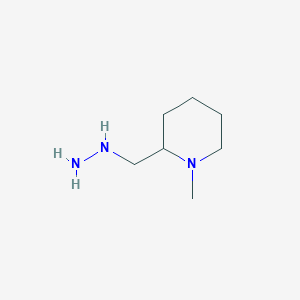


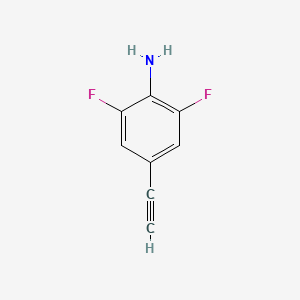
![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)



